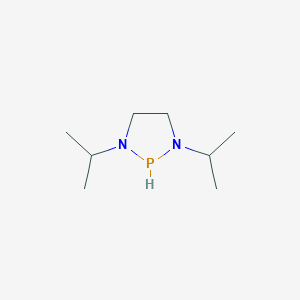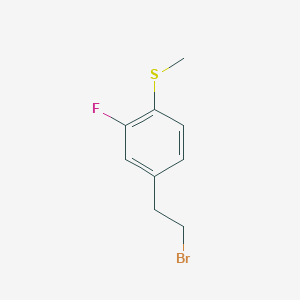![molecular formula C20H18ClNO B14178414 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-72-6](/img/structure/B14178414.png)
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methylpyridinone core
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a chlorophenyl halide and a Lewis acid catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper(I) iodide), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds, such as:
1-Benzyl-3-[(2-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-[(2-bromophenyl)methyl]-2-methylpyridin-4(1H)-one:
1-Benzyl-3-[(2-methylphenyl)methyl]-2-methylpyridin-4(1H)-one: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919366-72-6 |
|---|---|
Molekularformel |
C20H18ClNO |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H18ClNO/c1-15-18(13-17-9-5-6-10-19(17)21)20(23)11-12-22(15)14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
PNMITXAGFZBNQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
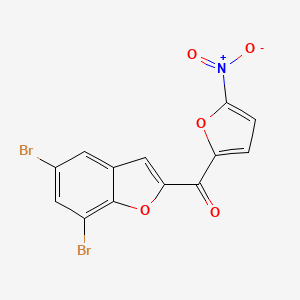
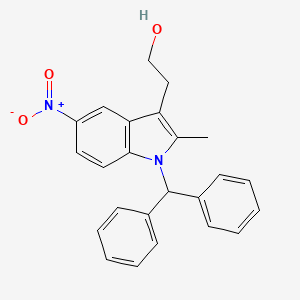
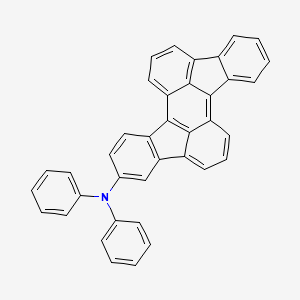
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
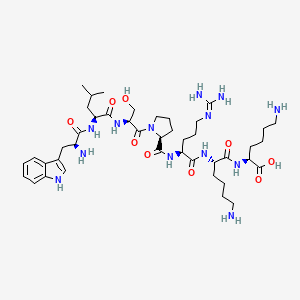
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
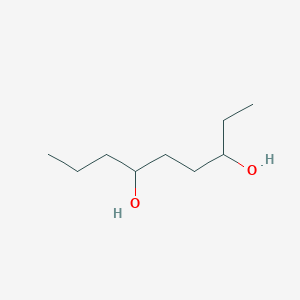
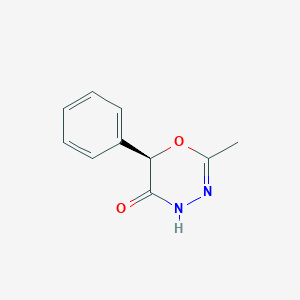
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
